molecular formula C18H19ClN2O3 B3020537 N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396882-01-1

N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Cat. No. B3020537
CAS RN: 1396882-01-1
M. Wt: 346.81
InChI Key: AROPZQKGTDZFJE-UHFFFAOYSA-N
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Description

The compound "N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis and biological activity of N-(2-phenethyl)cinnamides, which share a phenyl ring and amide functionality, are explored in the context of NMDA receptor antagonism . Binuclear copper(II) complexes with oxalamide ligands demonstrate the potential for such structures to form complex coordination compounds with metal ions, which could be relevant for the compound . Additionally, the reactivity of a compound with multiple nucleophilic centers is studied, which may provide insights into the reactivity of the oxalamide group in the target compound . Lastly, the structural characterization of fentanyl analogs, which includes amide bonds and aromatic rings, could offer some parallels in terms of molecular structure analysis .

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the use of aromatic rings as structural components. For example, the synthesis of N-(2-phenethyl)cinnamides involves the coupling of phenethylamine derivatives with cinnamic acid derivatives to form the amide bond . In the case of the binuclear copper(II) complexes, the oxalamide ligand is used to bridge two copper ions, indicating that oxalamide can serve as a chelating agent in coordination chemistry . These examples suggest that the synthesis of "N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide" would likely involve the formation of an amide bond between an appropriate amine and carboxylic acid or acid chloride precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. The crystal structure of a fentanyl analog provides information on how aromatic rings and amide bonds can influence the overall conformation and supramolecular interactions of such molecules . The binuclear copper(II) complexes demonstrate how oxalamide ligands can adopt specific geometries to coordinate metal ions, which could be relevant for understanding the conformational preferences of the oxalamide moiety in the target compound .

Chemical Reactions Analysis

The reactivity of compounds containing amide bonds and multiple nucleophilic centers has been studied, revealing that such compounds can undergo selective reactions with electrophiles to form heterocyclic structures like hexahydro-4-pyrimidinones and oxazolidines . This suggests that "N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide" may also exhibit chemoselectivity in its reactions, potentially leading to the formation of various cyclic or acyclic products depending on the reaction conditions and the nature of the electrophiles involved.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the solubility, melting points, and stability of the compounds can be influenced by the presence of aromatic rings, amide bonds, and substituents such as chloro and hydroxy groups . The interaction of binuclear copper(II) complexes with DNA suggests that compounds with oxalamide groups may have the potential to interact with biological macromolecules, which could be relevant for the biological activity of the target compound .

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12-14(19)8-5-9-15(12)21-18(24)17(23)20-11-10-16(22)13-6-3-2-4-7-13/h2-9,16,22H,10-11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROPZQKGTDZFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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